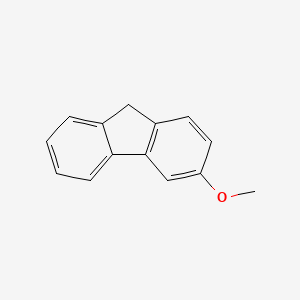![molecular formula C7H3BrN2O2 B13136485 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13136485.png)
4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a bromine atom attached to the pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring. The presence of the bromine atom and the dione functionality makes this compound a versatile intermediate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine-2,3-dione. One common method is the reaction of 1H-pyrrolo[2,3-b]pyridine-2,3-dione with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of bromine, reaction time, and temperature. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The dione functionality can be reduced to the corresponding diol or oxidized to form more complex structures.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
- Substituted derivatives with various functional groups.
- Reduced or oxidized forms of the original compound.
- Coupled products with extended carbon chains or aromatic systems.
Aplicaciones Científicas De Investigación
4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its effects on cellular signaling pathways.
Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in cancer progression.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione is primarily related to its ability to inhibit specific enzymes or proteins. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to the active site of FGFRs, the compound prevents the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
4-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the dione functionality but shares the brominated pyrrolo[2,3-b]pyridine core.
1H-pyrrolo[2,3-b]pyridine-2,3-dione: Similar structure without the bromine atom.
4-Chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione: Chlorine atom instead of bromine.
Uniqueness: 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione is unique due to the combination of the bromine atom and the dione functionality, which provides distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing targeted therapies and advanced materials.
Propiedades
Fórmula molecular |
C7H3BrN2O2 |
|---|---|
Peso molecular |
227.01 g/mol |
Nombre IUPAC |
4-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione |
InChI |
InChI=1S/C7H3BrN2O2/c8-3-1-2-9-6-4(3)5(11)7(12)10-6/h1-2H,(H,9,10,11,12) |
Clave InChI |
NXSOASIUUPPXQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=C1Br)C(=O)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


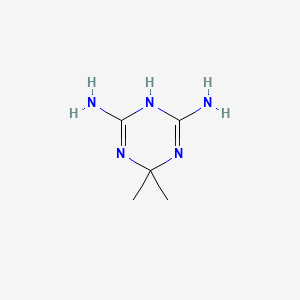
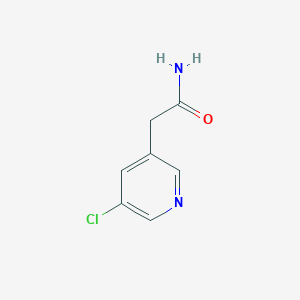
![Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13136415.png)


![3,10-Dihydroxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13136436.png)
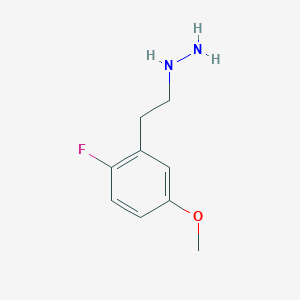
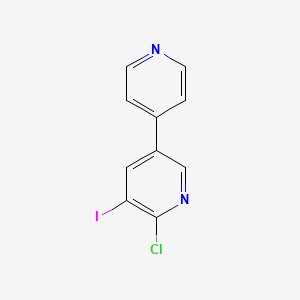

![7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13136475.png)

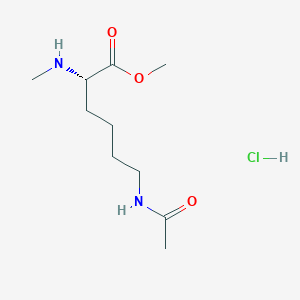
![3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13136484.png)
